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Abstract
Once viewed solely as an intermediate in the tricarboxylic acid (TCA) cycle, succinate has

emerged as a critical signaling molecule and a key modulator of the immune system.[1][2] This

metabolite, which can accumulate in the cellular microenvironment during conditions such as

hypoxia, inflammation, and metabolic stress, exerts pleiotropic effects on both innate and

adaptive immunity.[1][2][3] Succinate's immunomodulatory functions are mediated through two

primary mechanisms: intracellularly, by stabilizing the transcription factor Hypoxia-Inducible

Factor-1α (HIF-1α), and extracellularly, by activating its cognate G protein-coupled receptor,

SUCNR1 (also known as GPR91).[1][2][4] The functional consequences of succinate signaling

are highly context-dependent, varying with the immune cell type, its activation state, and the

surrounding tissue environment, leading to both pro- and anti-inflammatory outcomes.[5][6][7]

This guide provides an in-depth technical overview of the mechanisms by which succinate
influences macrophage, dendritic cell, and T cell activity, presenting key quantitative data,

detailed experimental protocols, and visual signaling pathways to inform future research and

therapeutic development.

Succinate Signaling Pathways
Succinate modulates immune cell function through distinct intracellular and extracellular

pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1194679?utm_src=pdf-interest
https://www.benchchem.com/product/b1194679?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12507857/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1661948/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12507857/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1661948/full
https://www.researchgate.net/publication/374121821_Succinate_metabolism_a_promising_therapeutic_target_for_inflammation_ischemiareperfusion_injury_and_cancer
https://www.benchchem.com/product/b1194679?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12507857/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1661948/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1404441/full
https://www.benchchem.com/product/b1194679?utm_src=pdf-body
https://www.semanticscholar.org/paper/Succinate-Is-an-Inflammation-Induced-Metabolite-in-Harber-Goede/57818dbf05253db6311ef58be280665599a5a06a
https://pubmed.ncbi.nlm.nih.gov/33279412/
https://pubmed.ncbi.nlm.nih.gov/41080558/
https://www.benchchem.com/product/b1194679?utm_src=pdf-body
https://www.benchchem.com/product/b1194679?utm_src=pdf-body
https://www.benchchem.com/product/b1194679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intracellular Signaling: HIF-1α Stabilization
Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in

macrophages, metabolic reprogramming leads to the accumulation of intracellular succinate.

[1][8] This accumulation occurs due to factors like increased glutamine-dependent anaplerosis

and the GABA shunt.[1][2] Elevated cytosolic succinate inhibits the activity of prolyl

hydroxylase (PHD) enzymes.[1][2][4] PHDs normally mark the alpha subunit of HIF-1 for

proteasomal degradation. By inhibiting PHDs, succinate leads to the stabilization and

accumulation of HIF-1α, which can then translocate to the nucleus and drive the transcription of

pro-inflammatory genes, most notably IL1B.[1][4][8][9] Furthermore, the oxidation of succinate
by succinate dehydrogenase (SDH) can generate mitochondrial reactive oxygen species

(ROS), which can also contribute to HIF-1α stabilization.[1][2][10]
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Caption: Intracellular succinate stabilizes HIF-1α to drive inflammatory gene expression.
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Extracellular Signaling: SUCNR1 Activation
Succinate can be released into the extracellular space where it acts as a signaling molecule

by binding to SUCNR1, a G protein-coupled receptor.[4] SUCNR1 activation triggers

downstream signaling cascades that are cell-type specific. The receptor couples to both Gq

and Gi alpha subunits.[11][12]

Gq Pathway: Activation of the Gq subunit stimulates phospholipase C (PLC), which cleaves

PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of

intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is

often associated with pro-inflammatory and migratory responses in cells like dendritic cells.

[4][9][11]

Gi Pathway: Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels.[11][12] This pathway has been linked to anti-

inflammatory effects in macrophages.[13][14]
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Caption: Extracellular succinate activates SUCNR1, leading to divergent downstream
signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b1194679?utm_src=pdf-body
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1404441/full
https://www.benchchem.com/pdf/Downstream_Effects_of_SUCNR1_Blockade_An_In_depth_Technical_Guide.pdf
https://journals.physiology.org/doi/full/10.1152/ajpendo.00009.2023
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1404441/full
https://pubmed.ncbi.nlm.nih.gov/18820681/
https://www.benchchem.com/pdf/Downstream_Effects_of_SUCNR1_Blockade_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/Downstream_Effects_of_SUCNR1_Blockade_An_In_depth_Technical_Guide.pdf
https://journals.physiology.org/doi/full/10.1152/ajpendo.00009.2023
https://www.cabidigitallibrary.org/doi/full/10.5555/20193424988
https://pubmed.ncbi.nlm.nih.gov/30962591/
https://www.benchchem.com/product/b1194679?utm_src=pdf-body-img
https://www.benchchem.com/product/b1194679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Succinate's Role in Macrophage Function
Succinate exerts a complex, dual role in macrophage polarization and function, contributing to

both pro- and anti-inflammatory phenotypes.

Pro-inflammatory Effects
In classically activated (M1) macrophages stimulated with LPS, intracellular succinate
accumulation drives IL-1β production via the HIF-1α pathway.[1][8][9] This positions succinate
as a key metabolic signal that amplifies inflammatory responses.

Anti-inflammatory and Context-Dependent Effects
Conversely, several studies demonstrate that succinate can also have immunosuppressive

effects. Exogenous, cell-permeable succinate (diethyl succinate) has been shown to

suppress the secretion of inflammatory mediators like IL-6, TNF, and nitric oxide (NO) from

LPS-stimulated macrophages, a mechanism that can be SUCNR1-independent.[5][15][16]

Furthermore, activation of SUCNR1 on macrophages, particularly in the context of adipose

tissue, can promote an anti-inflammatory M2-like phenotype and help resolve inflammation.[13]

[14] Studies have also shown that macrophages deficient in SUCNR1 exhibit an enhanced

inflammatory response, suggesting a tonic anti-inflammatory role for this receptor.[5][15]

Quantitative Data: Succinate's Effect on Macrophage
Cytokine Secretion
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Cell Type Stimulus
Succinate
Form

Concentr
ation

Effect on
Cytokine/
Mediator

%
Change /
Fold
Change

Referenc
e

BMDMs
LPS (100

ng/mL)

Diethyl

succinate
5.0 mM

↓ IL-6

Secretion

~50%

reduction
[15]

BMDMs
LPS (100

ng/mL)

Diethyl

succinate
5.0 mM

↓ TNF

Secretion

~40%

reduction
[15]

BMDMs
LPS + IFN-

γ

Diethyl

succinate
5.0 mM

↓ NO

Secretion

~60%

reduction
[15]

BMDMs
LPS (100

ng/mL)

Diethyl

succinate
5.0 mM

↓ Il1b

mRNA

Expression

~75%

reduction
[15]

SUCNR1-

KO

BMDMs

LPS (100

ng/mL)

N/A

(Genetic

KO)

N/A
↑ IL-6

Secretion

~1.5-fold

increase vs

WT

[15]

SUCNR1-

KO

BMDMs

LPS (100

ng/mL)

N/A

(Genetic

KO)

N/A
↑ TNF

Secretion

~1.3-fold

increase vs

WT

[15]

BMDMs: Bone Marrow-Derived Macrophages

Experimental Protocol: In Vitro Macrophage Stimulation
and Analysis
This protocol outlines a general method for assessing the effect of succinate on macrophage

activation, based on methodologies described in the literature.[15][17]

Cell Culture:

Isolate bone marrow cells from the femurs and tibias of mice.
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Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20

ng/mL M-CSF for 7 days to differentiate into bone marrow-derived macrophages

(BMDMs).

Succinate Pre-treatment and Stimulation:

Plate mature BMDMs in 24-well plates at a density of 0.5 x 10^6 cells/well.

One hour prior to stimulation, pre-treat cells with a cell-permeable form of succinate (e.g.,

Diethyl succinate) at a final concentration range of 0.5 mM to 5 mM. Use a vehicle control

(e.g., DMSO or PBS).

Stimulate macrophages with LPS (100 ng/mL) with or without IFN-γ (10 U/mL) for a

specified duration (e.g., 4 hours for mRNA analysis, 24 hours for cytokine secretion).

Analysis of Inflammatory Mediators:

Cytokine Secretion (ELISA):

Collect the cell culture supernatant after 24 hours.

Centrifuge to remove cellular debris.

Measure the concentration of cytokines (e.g., IL-6, TNF) in the supernatant using

commercially available ELISA kits according to the manufacturer's instructions.

Nitric Oxide (NO) Secretion (Griess Assay):

Collect supernatant after 24 hours.

Use a Griess Reagent System to measure the nitrite concentration, which is a stable

product of NO.

Gene Expression (qPCR):

After 4 hours of stimulation, lyse the cells and extract total RNA using a suitable kit (e.g.,

RNeasy Mini Kit).
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Synthesize cDNA using a reverse transcription kit.

Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes for

target genes (e.g., Il1b, Tnf, Il6) and a housekeeping gene (e.g., Actb, Gapdh) for

normalization.

Analysis of Cell Surface Markers (Flow Cytometry):

After 24 hours, gently scrape the cells and wash with FACS buffer (PBS with 2% FBS).

Stain cells with fluorescently-labeled antibodies against surface markers of activation (e.g.,

CD86, CD40) for 30 minutes on ice.

Wash the cells and analyze them on a flow cytometer.

Succinate's Role in Dendritic Cell (DC) Function
Succinate acts as a pro-inflammatory signal for dendritic cells, enhancing their ability to initiate

adaptive immune responses.

DC Maturation, Migration, and Cytokine Production
Immature DCs express high levels of SUCNR1.[1][18] Upon encountering succinate in the

extracellular environment—a signal of nearby cell stress or necrosis—DCs undergo maturation.

[4][18] Succinate promotes DC migration to draining lymph nodes, a critical step for antigen

presentation to T cells.[4][9][19] Furthermore, succinate can act in synergy with Toll-like

receptor (TLR) ligands to significantly boost the production of pro-inflammatory cytokines such

as TNF-α and IL-1β.[1][3][9][19]

Quantitative Data: Succinate's Effect on Dendritic Cell
Cytokine Secretion
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Cell Type Stimulus
Succinate
Concentrati
on

Effect on
Cytokine

Fold
Change

Reference

Mouse Mo-

DCs

Poly(I:C)

(TLR3 ligand)
500 µM

↑ IL-1β

Secretion

Synergistic

increase
[9]

Human Mo-

DCs

R-837 (TLR7

ligand)
500 µM

↑ TNF-α

Secretion

Synergistic

increase
[9]

Mo-DCs: Monocyte-Derived Dendritic Cells

Experimental Protocol: In Vitro DC Maturation and
Cytokine Analysis
This protocol describes a method for assessing the synergistic effect of succinate and TLR

ligands on DC activation.[9]

Cell Culture:

Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) by magnetic-

activated cell sorting (MACS) using CD14 microbeads.

Culture monocytes in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50

ng/mL), and IL-4 (20 ng/mL) for 5-6 days to generate immature monocyte-derived DCs

(Mo-DCs).

Stimulation:

Plate immature Mo-DCs in 96-well plates.

Stimulate cells for 18-24 hours with a TLR ligand (e.g., Poly(I:C) at 10 µg/mL or R-837 at 1

µg/mL) in the presence or absence of succinate (e.g., 500 µM).

Analysis:

Collect supernatant and measure cytokine concentrations (e.g., TNF-α, IL-1β) using ELISA

or a multiplex bead array assay.
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Analyze the expression of maturation markers (e.g., CD83, CD86, HLA-DR) on the cell

surface by flow cytometry.

Succinate's Role in T Cell Function
The influence of succinate on T cells is multifaceted, with evidence supporting both

immunosuppressive and pro-inflammatory roles.

Inhibition of Effector Function
Exposure of activated human CD4+ and CD8+ T cells to high concentrations of succinate has

been shown to suppress their effector functions. This includes a reduction in degranulation and

a broad inhibition of cytokine secretion, including the critical anti-tumor cytokine IFN-γ.[4][20]

This suggests that in tumor microenvironments where succinate can accumulate, it may

contribute to an immunosuppressive landscape.

Promotion of Pro-Inflammatory Lineages
In contrast, studies focusing on intracellular metabolic pathways have shown that genetic

deficiency in SDH leads to succinate accumulation and a lower α-ketoglutarate/succinate
ratio.[21] This metabolic state was found to promote the differentiation of T cells into pro-

inflammatory Th1 and Th17 lineages.[4][18][21] In a model of experimental autoimmune uveitis,

the succinate-SUCNR1 axis was shown to enhance Th1/Th17 cell frequencies and their

production of IFN-γ and IL-17A.[4][18]

Enhancement of T Cell Stemness
Recent research has uncovered a novel role for succinate in preserving the fitness of CD8+ T

cells. Sustained exposure to succinate was found to promote the survival of CD8+ T cells and

facilitate the generation and maintenance of a stem-like subpopulation.[22] These succinate-

conditioned T cells displayed superior long-term persistence and tumor-clearing capacity,

highlighting a potential therapeutic application for succinate in T cell-based immunotherapies.

[22]

Quantitative Data: Succinate's Effect on T Cell Function
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Cell Type Condition
Succinate
Concentrati
on

Effect % Change Reference

Human CD4+

T cells

Activated

(72h)
1 mM

↓ IFN-γ

Secretion

~50%

reduction
[20]

Human CD8+

T cells

Activated

(72h)
1 mM

↓ IFN-γ

Secretion

~40%

reduction
[20]

Human CD8+

T cells

Activated

(72h)
1 mM

↓

Degranulatio

n (CD107a)

~30%

reduction
[20]

Mouse CD4+

T cells

Th1

Polarization

Cell-

permeable

succinate

↑ IFN-γ+ cells
Enhanced

differentiation
[21]

Mouse CD4+

T cells

Th17

Polarization

Cell-

permeable

succinate

↑ IL-17+ cells
Enhanced

differentiation
[21]

General Experimental Workflow
Investigating the role of succinate in immune cell function typically follows a structured

workflow, from initial cell culture and treatment to multi-level analysis of the cellular response.
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General Experimental Workflow for Studying Succinate Effects

Phase 1: Experimental Setup

Phase 2: Data Acquisition & Analysis

Phase 3: Interpretation

Immune Cell Isolation
(e.g., BMDM, PBMC, Splenocytes)

Cell Culture &
Differentiation

(e.g., M-CSF for BMDM)

Treatment
- Succinate (or analogue)

- Pro-inflammatory stimulus (LPS)
- Vehicle Control

Collect SupernatantHarvest Cells

ELISA / CBA
(Protein Secretion)

Metabolite Analysis
(e.g., Griess Assay)RNA Extraction Protein Extraction Flow Cytometry

(Surface Markers, Viability)

Data Integration & 
Statistical Analysis

cDNA -> qPCR
(Gene Expression)

Western Blot
(Protein Levels, Signaling)

Click to download full resolution via product page

Caption: A typical workflow for investigating succinate's immunomodulatory effects.
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Conclusion and Future Directions
Succinate is a pleiotropic metabolic signal that plays a crucial and complex role in regulating

the activity of macrophages, dendritic cells, and T cells. Its ability to act both intracellularly via

HIF-1α and extracellularly via SUCNR1 allows it to fine-tune immune responses in a highly

context-dependent manner. This dual functionality makes the succinate signaling axis a

compelling target for therapeutic intervention in a range of diseases characterized by immune

dysregulation, including chronic inflammatory disorders, autoimmune diseases, and cancer.[3]

[4][23]

For drug development professionals, targeting the succinate-SUCNR1 axis with specific

agonists or antagonists presents a promising strategy.[4][24] However, the disparate effects

observed across different immune cells and inflammatory contexts underscore the need for

targeted therapeutic approaches. Future research should focus on elucidating the precise

molecular switches that determine whether succinate signaling results in a pro- or anti-

inflammatory outcome in specific tissues and disease states. A deeper understanding of these

mechanisms will be essential for harnessing the therapeutic potential of modulating succinate
pathways to treat human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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